3-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
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Overview
Description
3-Chloro-4-methyl-N-[(4-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-[(4-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolothiadiazole core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and thiocarbonyl compounds, under acidic or basic conditions.
Introduction of the benzamide moiety: The triazolothiadiazole core is then reacted with a benzoyl chloride derivative in the presence of a base, such as triethylamine, to form the benzamide linkage.
Chlorination and methylation: The final steps involve the selective chlorination and methylation of the aromatic rings to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-N-[(4-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antiviral, and anticancer properties. It has been studied as a potential therapeutic agent for various diseases.
Materials Science: Due to its unique structural features, the compound has been investigated for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound’s ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and molecular mechanisms.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-[(4-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methyl-N-[(4-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide: shares structural similarities with other triazolothiadiazole derivatives, such as:
Uniqueness
The uniqueness of 3-chloro-4-methyl-N-[(4-{3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)methyl]benzamide lies in its specific substitution pattern and the presence of both triazole and thiadiazole rings. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16ClN5OS |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
3-chloro-4-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H16ClN5OS/c1-11-3-6-15(9-16(11)20)17(26)21-10-13-4-7-14(8-5-13)18-24-25-12(2)22-23-19(25)27-18/h3-9H,10H2,1-2H3,(H,21,26) |
InChI Key |
LKNSEUPUSACEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)Cl |
Origin of Product |
United States |
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